molecular formula C8H10N4O4 B4917542 2-Nitro-5-(prop-2-enoxymethyl)-5,6-dihydro-[1,3]oxazolo[3,2-b][1,2,4]triazole

2-Nitro-5-(prop-2-enoxymethyl)-5,6-dihydro-[1,3]oxazolo[3,2-b][1,2,4]triazole

Cat. No.: B4917542
M. Wt: 226.19 g/mol
InChI Key: XCIGYDSRMPHJCR-UHFFFAOYSA-N
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Description

2-Nitro-5-(prop-2-enoxymethyl)-5,6-dihydro-[1,3]oxazolo[3,2-b][1,2,4]triazole is a heterocyclic compound that contains both oxazole and triazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-5-(prop-2-enoxymethyl)-5,6-dihydro-[1,3]oxazolo[3,2-b][1,2,4]triazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a nitro-substituted precursor with an appropriate alkene under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

2-Nitro-5-(prop-2-enoxymethyl)-5,6-dihydro-[1,3]oxazolo[3,2-b][1,2,4]triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitroso or nitro derivatives, while reduction can yield amine derivatives .

Scientific Research Applications

2-Nitro-5-(prop-2-enoxymethyl)-5,6-dihydro-[1,3]oxazolo[3,2-b][1,2,4]triazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-Nitro-5-(prop-2-enoxymethyl)-5,6-dihydro-[1,3]oxazolo[3,2-b][1,2,4]triazole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the triazole ring can interact with biological receptors through hydrogen bonding and dipole interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Nitro-5-(prop-2-enoxymethyl)-5,6-dihydro-[1,3]oxazolo[3,2-b][1,2,4]triazole is unique due to its combination of oxazole and triazole rings, which provides a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

2-nitro-5-(prop-2-enoxymethyl)-5,6-dihydro-[1,3]oxazolo[3,2-b][1,2,4]triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O4/c1-2-3-15-5-6-4-11-8(16-6)9-7(10-11)12(13)14/h2,6H,1,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCIGYDSRMPHJCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCC1CN2C(=NC(=N2)[N+](=O)[O-])O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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